8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C28H25NO5 and its molecular weight is 455.51. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Structure
Synthesis and Analogs : Research has focused on the synthesis of related compounds, including isoaaptamine analogues, which are PKC inhibitors isolated from sponges. These studies involve the preparation of quinolone intermediates through thermolysis and subsequent cyclization to achieve the desired chemical structures (Walz & Sundberg, 2000). Additionally, the synthetic routes to dibenzo[de,h]quinolinones and their potential as precursors in aromatic demethoxylation processes have been explored, highlighting the versatility of these compounds in synthetic organic chemistry (Sobarzo-Sánchez et al., 2006).
Structural Analysis and Reactivity : Detailed structural and spectral assignments of oxoisoaporphines, a class related to the compound of interest, have been accomplished using advanced NMR techniques. This research aids in understanding the molecular framework and reactivity of such compounds, which are crucial for developing new synthetic methods and materials (Sobarzo-Sánchez et al., 2003).
Pharmacological Potential
Cytotoxicity and Antitumor Activity : Certain derivatives exhibit significant topoisomerase-I targeting activity and cytotoxicity, suggesting potential pharmacological applications. Studies on nitro and amino substitutions in related chemical structures have shown enhanced activity, indicating the therapeutic relevance of these modifications (Singh et al., 2003).
Antioxidant Properties : The synthesis and evaluation of novel quinolinone derivatives for their antioxidant activities have been documented. This work contributes to understanding the potential health benefits and therapeutic applications of these compounds in combating oxidative stress-related diseases (Hassan et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . These are important targets for cancer therapies . c-Met is a protein that in humans is encoded by the MET gene. It has been recognized as a point of convergence of several pathological signaling pathways. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a type of receptor for VEGF that stimulates blood vessel formation.
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, in a reversible and non-covalent manner . This interaction results in the inhibition of these targets, which can lead to a decrease in pathological signaling pathways associated with them .
Biochemical Pathways
The compound affects the biochemical pathways associated with c-Met and VEGFR-2. By inhibiting these targets, it can disrupt the signaling pathways that they are involved in. The downstream effects of this disruption can include a decrease in pathological signaling, which can have various effects depending on the specific context .
Pharmacokinetics
The compound has shown significant anti-tumor activity in vivo on a hepatocellular carcinoma (mhcc97h cells) xenograft mouse model , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The compound has demonstrated significant anti-tumor activity in vivo . This is likely due to its inhibition of c-Met and VEGFR-2, which disrupts the pathological signaling pathways associated with these targets .
Properties
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-17-7-8-20(11-18(17)2)27(30)23-16-29(15-19-5-4-6-21(12-19)32-3)24-14-26-25(33-9-10-34-26)13-22(24)28(23)31/h4-8,11-14,16H,9-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPXSYUMDTELF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.